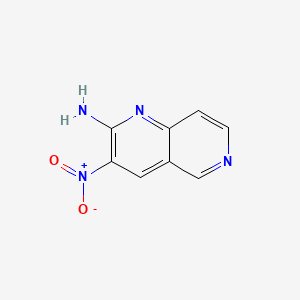

3-Nitro-1,6-naphthyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87992-35-6 |

|---|---|

Molecular Formula |

C8H6N4O2 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-nitro-1,6-naphthyridin-2-amine |

InChI |

InChI=1S/C8H6N4O2/c9-8-7(12(13)14)3-5-4-10-2-1-6(5)11-8/h1-4H,(H2,9,11) |

InChI Key |

WHLGMJNVCCONRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=CC(=C(N=C21)N)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Nitro 1,6 Naphthyridin 2 Amine

Reactivity of the Naphthyridine Core

The 1,6-naphthyridine (B1220473) scaffold is a nitrogen-containing heterocyclic system, analogous to naphthalene. The presence of two nitrogen atoms in the bicyclic structure renders the ring system electron-deficient, influencing its reactivity significantly. This electron deficiency is further modulated by the substituents present. In 3-Nitro-1,6-naphthyridin-2-amine, the nitro group at the C3 position acts as a powerful electron-withdrawing group, further deactivating the ring towards electrophilic attack but strongly activating it for nucleophilic substitution. Conversely, the amino group at the C2 position is an electron-donating group, which can direct electrophilic attack and influence the regioselectivity of certain reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for electron-deficient aromatic systems. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for stabilizing the negative charge of this intermediate and facilitating the reaction. wikipedia.orgmasterorganicchemistry.com For the 1,6-naphthyridine core, this reactivity is a primary pathway for functionalization.

The introduction of a halogen atom onto the 1,6-naphthyridine ring provides a versatile handle for SNAr reactions. Although specific examples starting from a halogenated version of this compound are not prevalent in readily available literature, the reactivity of related chloro-substituted naphthyridines is well-documented. For instance, studies on 5,7-dichloro-1,6-naphthyridine (B1340720) have shown that halogens can be selectively displaced by various nucleophiles. thieme-connect.com The rate and regioselectivity of these substitutions are governed by the electronic effects of the ring nitrogens and any existing substituents.

In a hypothetical scenario where a halogen, such as chlorine, is present at a position activated by the nitro group (e.g., C5 or C7), it would be expected to undergo facile displacement by nucleophiles like amines, alkoxides, or thiolates. The general conditions for such reactions on activated heteroaromatics are summarized in the table below.

| Nucleophile | Reagents and Conditions | Product Type |

| Amines | R₂NH, Base (e.g., K₂CO₃, NaOtBu), Solvent (e.g., DMF, Dioxane), Heat | Amino-naphthyridine |

| Alkoxides | NaOR, Alcohol (ROH), Heat | Alkoxy-naphthyridine |

| Thiolates | NaSR, Solvent (e.g., DMF), Heat | Thioether-naphthyridine |

| This table represents typical conditions for SNAr on activated halo-heterocycles. |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. mdpi.com This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. While the amino group in this compound could potentially act as a DMG, its acidity and the presence of the activating nitro group might lead to complex reaction pathways.

More broadly, deprotometalation-amination reactions have been successfully applied to the 1,5-naphthyridine (B1222797) scaffold, which provides a useful analogy. nih.gov This methodology allows for the direct introduction of an amino group at a specific position, complementing traditional SNAr approaches. Such strategies typically involve a strong base like lithium diisopropylamide (LDA) to deprotonate the ring, followed by trapping the resulting organolithium intermediate with an electrophilic aminating agent.

Electrophilic Substitution Reactions

The 1,6-naphthyridine ring system is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. youtube.com The deactivating effect of the two ring nitrogens, compounded by the potent electron-withdrawing nitro group at C3, renders most positions on the this compound core highly unreactive towards electrophiles.

Oxidation and Reduction Pathways

The functional groups on this compound offer distinct pathways for oxidation and reduction. The most significant of these is the reduction of the nitro group. The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.com This reaction can be achieved using a wide variety of reducing agents. wikipedia.orgcommonorganicchemistry.com

The reduction of this compound would yield 1,6-naphthyridine-2,3-diamine. This diamine is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as imidazo[4,5-c] thieme-connect.comwikipedia.orgnaphthyridines, through condensation with appropriate reagents.

Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| SnCl₂·2H₂O | HCl, Ethanol, Reflux | A classic method, often used for selective reductions. |

| Fe, HCl/CH₃COOH | Aqueous acid, Heat | Inexpensive and effective, common in industrial processes. |

| Na₂S₂O₄ | Aqueous solution | Mild conditions, can be selective. |

This table summarizes common laboratory methods for the reduction of aromatic nitro compounds. jsynthchem.comwikipedia.orgcommonorganicchemistry.com

Oxidation of the naphthyridine ring itself is challenging due to its electron-deficient nature. However, oxidation of the amino group is possible but can lead to complex product mixtures. A more controlled oxidation involves the formation of N-oxides by treating the naphthyridine with peroxy acids. For instance, 1,6-naphthyridine can be converted to 1,6-naphthyridine-N-oxide, which can then be used in further functionalization reactions. acs.org

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to naphthyridine systems. thieme-connect.comacs.org These reactions typically require a halogenated or triflated naphthyridine precursor.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide/triflate with a boronic acid or ester. It has been used to synthesize various aryl-substituted naphthyridines. For example, 5,7-dichloro-1,6-naphthyridine undergoes regioselective Suzuki coupling, with the first reaction occurring at the more activated C5 position. thieme-connect.com This demonstrates the feasibility of introducing aryl groups onto the 1,6-naphthyridine skeleton.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide/triflate with an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing arylamines and has been applied to various heterocyclic systems. nih.govbeilstein-journals.org Starting from a halogenated 1,6-naphthyridine, this reaction would allow for the introduction of a wide range of primary and secondary amines at specific positions on the ring. The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. wikipedia.orgresearchgate.net

While these cross-coupling reactions have not been explicitly reported starting from this compound itself, they are highly relevant for the further functionalization of its halogenated derivatives. The reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction, could also be a route to introduce a halogen, which could then serve as a handle for these powerful C-C and C-N bond-forming reactions.

Reactivity of Nitro and Amino Functional Groups

The simultaneous presence of an electron-withdrawing nitro group and an electron-donating amino group on the naphthyridine scaffold creates a unique electronic environment that influences the reactivity of each group.

The nitro group is a versatile functional group primarily known for its ability to be reduced to a primary amine. researchgate.net This transformation is one of the most significant reactions for nitroaromatic compounds as it provides a gateway to a wide array of other functional groups and is a key step in the synthesis of many complex molecules. youtube.com

The reduction of the nitro group in this compound to yield 2,3-diamino-1,6-naphthyridine can be accomplished using various reducing agents. Common methods for the reduction of aromatic nitro groups are widely applicable. youtube.comorganic-chemistry.org These methods often involve catalytic hydrogenation or the use of metals in acidic media. For instance, hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a classic and effective method. youtube.comevitachem.com Another frequently used system is iron (Fe) powder in the presence of hydrochloric acid (HCl), which offers a mild and reliable means of reduction. youtube.com The resulting diamine is a valuable intermediate for further synthetic elaborations.

| Reagent System | Description | Typical Product |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation using palladium on a carbon support. A widely used and efficient method for reducing nitro groups to amines. youtube.comevitachem.com | Primary Amine |

| Fe/HCl | A classic method using iron metal in acidic conditions. It is considered a mild and effective way to achieve the reduction. youtube.com | Primary Amine |

| Sn/HCl | Tin metal in hydrochloric acid is another common reagent for this transformation. | Primary Amine |

| HSiCl₃/Tertiary Amine | A metal-free reduction method that is mild and shows broad functional group tolerance for both aromatic and aliphatic nitro compounds. organic-chemistry.org | Primary Amine |

| Samarium(0) Metal | Used for the chemoselective reduction of aromatic nitro groups, offering good yields and selectivity over other functional groups. organic-chemistry.org | Primary Amine |

The amino group (-NH₂) on the 1,6-naphthyridine ring is a primary aromatic amine and as such, can undergo a range of reactions typical for this functional class. msu.edu However, its reactivity is modulated by the electronic influence of the entire heterocyclic system, including the strongly electron-withdrawing nitro group at the adjacent position.

Reactions involving the nitrogen lone pair, such as N-alkylation and N-acylation, are fundamental transformations for amines. nih.gov For example, primary and secondary amines can be converted into amides by reacting with carboxylic acid chlorides or anhydrides, and these amides can subsequently be reduced to form secondary and tertiary amines, respectively. msu.edu Another key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (prepared in situ from NaNO₂ and a strong acid) at low temperatures. msu.edu This process forms a diazonium salt, an important intermediate that can be replaced by a variety of nucleophiles, significantly expanding the synthetic utility of the original amine. msu.edu

In the context of substituted naphthyridines, amination reactions are also crucial. For instance, chloro-substituted naphthyridines can undergo nucleophilic substitution with amines to introduce an amino group onto the ring. mdpi.com The reactivity of the amino group in this compound would also allow for similar subsequent transformations, although the presence of the deactivating nitro group might necessitate specific reaction conditions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms behind the formation of the 1,6-naphthyridine ring and the role of intermediates is crucial for controlling reaction outcomes and achieving desired selectivity.

The synthesis of the 1,6-naphthyridine core can be achieved through several cyclization strategies, often starting from a pre-formed pyridine (B92270) ring. nih.govresearchgate.net

One of the classic methods for synthesizing quinoline-like structures, which can be adapted for naphthyridines, is the Skraup reaction . acs.org This reaction typically involves heating an aminopyridine with glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. acs.org For 1,6-naphthyridine, the starting material would be a 4-aminopyridine (B3432731) derivative. acs.org The mechanism is complex but generally involves the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and subsequent oxidation to form the aromatic naphthyridine ring.

Another major pathway is the cyclization of substituted aminopyridines . For instance, condensing a 4-aminonicotinaldehyde (B1271976) with a compound containing an active methylene (B1212753) group, such as malonamide (B141969), in the presence of a base like piperidine (B6355638), can yield a 1,6-naphthyridin-2(1H)-one. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate to form the bicyclic system. nih.gov These methods build the second ring onto a pre-existing, functionalized pyridine precursor.

| Reaction Name | Key Reactants | Description | Reference |

|---|---|---|---|

| Skraup Reaction | 4-Aminopyridine derivative, Glycerol, Oxidizing Agent, H₂SO₄ | A classic method for forming a new pyridine ring fused to an existing one, involving acrolein formation, Michael addition, and cyclization/oxidation. | acs.org |

| Condensation/Cyclization | 4-Aminonicotinaldehyde, Malonamide | Formation of a 1,6-naphthyridin-2(1H)-one via condensation and subsequent intramolecular cyclization. | nih.gov |

| Condensation/Cyclization | 4-Aminonicotinonitrile, Diethyl malonate | Construction of the second ring by reacting a nitrile-substituted aminopyridine with a malonic ester. | nih.gov |

In the synthesis of heterocyclic systems like 1,6-naphthyridine, various intermediates such as carbocations, radicals, and imines play a critical role. For example, in the Skraup reaction, the formation of an α,β-unsaturated aldehyde (acrolein) and its subsequent reaction with the aminopyridine proceeds through intermediates that dictate the regiochemistry of the cyclization. The stability of the carbocation or radical intermediates formed during the cyclization and oxidation steps influences the feasibility and yield of the reaction. youtube.com

The Hammond postulate provides a framework for understanding the structure of the transition state, which is the highest energy point on the reaction pathway leading to the intermediate. youtube.com For reactions involving unstable, high-energy intermediates, the transition state resembles the intermediate itself. Therefore, factors that stabilize the intermediate, such as resonance or inductive effects from the substituents on the pyridine ring, will also lower the activation energy for its formation, making that pathway more favorable. youtube.com This principle is key to predicting how different starting materials and reaction conditions will guide the synthesis toward the desired 1,6-naphthyridine product with specific substitution patterns.

Computational and Theoretical Investigations of 3 Nitro 1,6 Naphthyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental characteristics of a molecule. These methods, particularly Density Functional Theory (DFT), could provide invaluable insights into the structure, reactivity, and spectroscopic signatures of 3-Nitro-1,6-naphthyridin-2-amine.

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules. Such studies on this compound would be critical in building a foundational understanding of its chemical behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would reveal the precise bond lengths, bond angles, and dihedral angles of this compound. This information is fundamental for understanding its shape and how it might interact with biological targets. Conformational analysis would further explore the molecule's flexibility and the energy landscape of its different spatial arrangements.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would define the molecule's electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A detailed map of the molecular orbitals would show the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Charge Distribution Analysis (e.g., Mulliken Charges, Molecular Electrostatic Potential Surfaces)

Understanding how charge is distributed across the this compound framework is essential. Methods like Mulliken charge analysis would assign partial charges to each atom, highlighting electrostatic interactions. A Molecular Electrostatic Potential (MEP) surface would provide a visual representation of the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions.

Computational Spectroscopic Parameter Derivations

Computational methods can predict the spectroscopic properties of a molecule, which can then be used to interpret experimental data or to identify the compound.

Vibrational Mode Analysis and Spectral Simulation (IR, Raman)

Calculating the vibrational frequencies of this compound would allow for the simulation of its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This analysis would not only help in the structural elucidation of the compound but also provide a theoretical benchmark for experimental spectroscopic studies.

Electronic Absorption Spectrum Simulation and Assignment via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Visible spectrum. dalalinstitute.com For a molecule like this compound, TD-DFT can predict the electronic transitions, often characterized as π→π* or intramolecular charge transfer (ICT) transitions.

The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on the naphthyridine scaffold suggests that the molecule likely possesses significant push-pull character. This arrangement typically leads to strong ICT transitions. Upon photoexcitation, electron density is expected to shift from the amine and the aromatic rings (the donor part) to the nitro group (the acceptor part). This phenomenon is common in nitroaromatic compounds. nih.gov

For illustrative purposes, a computational study on substituted naphthoxy-phthalonitrile derivatives using TD-DFT at the B3LYP/6-311G(d,p) level provides insight into the types of transitions that might be observed. nih.gov Similarly, investigations into p-nitroaniline derivatives, which are classic push-pull systems, show that electron-donating substituents cause a redshift (a shift to longer wavelengths) in the absorption spectrum, while electron-withdrawing groups lead to a blueshift. nih.gov For this compound, the primary absorption band would likely be attributed to a HOMO→LUMO transition with significant charge-transfer character.

Table 1: Illustrative TD-DFT Data for an Analogous Push-Pull System (p-Nitroaniline) This table presents calculated data for p-nitroaniline to illustrate the typical outputs of a TD-DFT calculation and does not represent this compound.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Character |

| S₀ → S₁ | 328 | 0.25 | HOMO → LUMO (98%) | π→π* / ICT |

| S₀ → S₂ | 259 | 0.12 | HOMO-1 → LUMO (85%) | π→π* |

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly those combining DFT with the Gauge-Including Atomic Orbital (GIAO) approach, are powerful tools for predicting ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govnih.gov These predictions are invaluable for confirming molecular structures by comparing calculated spectra with experimental data. nih.gov The accuracy of these predictions can be very high, with Mean Absolute Errors (MAEs) as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C shifts reported for some models. nih.gov

For this compound, specific chemical shifts would be influenced by the electronic environment of each nucleus.

¹H NMR: The protons on the naphthyridine rings would exhibit shifts determined by the aromatic ring currents and the electronic effects of the substituents. The amine protons (-NH₂) would likely appear as a broad singlet, with its chemical shift influenced by potential intramolecular hydrogen bonding with the ortho-nitro group.

¹³C NMR: The carbon atom attached to the nitro group (C3) would be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of -NO₂. Conversely, the carbon attached to the amino group (C2) would be shielded (shifted upfield).

As a reference, the experimental ¹H NMR spectrum of a structurally related compound, 2-amino-3-nitropyridine (B1266227), shows distinct signals for the aromatic protons, providing a basis for what might be expected for the more complex naphthyridine system. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Illustrative Compound (2-Amino-3-nitropyridine) These values are for a related, simpler molecule and are intended to illustrate the expected relative shifts, not the precise values for this compound.

| Atom | Predicted Chemical Shift (δ, ppm) |

| H4 | 8.35 |

| H5 | 6.80 |

| H6 | 8.45 |

| C2 | 155.1 |

| C3 | 132.5 |

| C4 | 137.8 |

| C5 | 115.2 |

| C6 | 150.4 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines the electron density of a molecule in terms of localized bonds and lone pairs, providing a detailed picture of bonding, orbital interactions, and charge distribution. nih.gov

NBO analysis is particularly effective for identifying and quantifying non-covalent interactions, such as hydrogen bonds. In this compound, a significant intramolecular hydrogen bond is expected to form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group (N-H···O). This interaction would create a stable six-membered ring-like structure.

The strength of this hydrogen bond can be quantified by the second-order perturbation energy (E(2)), which measures the stabilization energy from the interaction between a filled donor NBO (the lone pair of the oxygen, LP(O)) and an empty acceptor NBO (the antibonding orbital of the N-H bond, σ*(N-H)). nih.gov Studies on similar systems, like push-pull diaminoenones, have used NBO analysis to confirm that such intramolecular hydrogen bonds lead to an increase in the corresponding ¹J(N,H) coupling constant. nih.gov

NBO analysis also provides a quantitative measure of intramolecular charge transfer (ICT). By calculating the natural atomic charges on each atom, the analysis can reveal the extent of electron donation from the amino group and delocalization across the naphthyridine system towards the electron-accepting nitro group. nih.gov In push-pull systems like nitroaromatic chromophores, this charge separation is a key feature. nih.gov

Table 3: Illustrative NBO Analysis Data for a System with Intramolecular N-H···O Bonding This table shows typical NBO results for a molecule with a hydrogen bond, illustrating the key parameters. Data is not specific to this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (nitro) | σ* (N-H) (amine) | 15.2 | Intramolecular H-Bond |

| π (C5-C4a) | π* (C3-C4) | 25.8 | π-conjugation |

| LP(1) N (amine) | π* (C3-C4) | 45.5 | n→π* charge transfer |

Reaction Pathway Modeling and Energetics

Computational chemistry is instrumental in modeling reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. For this compound, a key reaction would be Nucleophilic Aromatic Substitution (SₙAr). The naphthyridine ring is electron-deficient, and this deficiency is greatly enhanced by the strong electron-withdrawing nitro group. byjus.comwikipedia.org This makes the ring susceptible to attack by nucleophiles.

The most likely SₙAr mechanism is the addition-elimination pathway. chemistrysteps.com In this mechanism:

A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

In a subsequent, typically faster step, a leaving group is expelled, restoring the aromaticity of the ring.

Computational modeling can map the potential energy surface for this reaction. By locating the structure of the Meisenheimer complex (an intermediate) and the preceding transition state, the activation energy (the energy barrier to reaction) can be calculated. masterorganicchemistry.com The presence of the nitro group ortho and para to potential leaving groups is known to stabilize the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy and accelerating the reaction. wikipedia.orgmasterorganicchemistry.com For this compound, a nucleophile could potentially displace the amino or nitro group, and computational modeling could predict which pathway is more energetically favorable.

Energetic Profiles of Key Transformations

The energetic profiles of chemical reactions involving this compound, such as reduction of the nitro group or further electrophilic substitution, are critical for understanding its reactivity and synthetic utility. While specific experimental or calculated energy profiles for this exact molecule are not documented, theoretical methods like Density Functional Theory (DFT) are routinely used to model such transformations.

For a key transformation like the reduction of the nitro group to an amino group, forming 3-amino-1,6-naphthyridin-2-amine, a computational study would typically calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction pathway. This would involve optimizing the geometries of the reactant, product, and any intermediates or transition states.

Similarly, the energetic barriers for other potential reactions, such as electrophilic or nucleophilic aromatic substitution, can be predicted. These calculations would reveal the activation energies required for these transformations, providing insight into the reaction kinetics and the feasibility of different synthetic routes under various conditions. For instance, a DFT study on nitropyridine derivatives has shown that the heat of formation is influenced by the position of the nitro group, which in turn affects the energetic stability of the molecule. researchgate.net

Theoretical Insights into Chemical Behavior and Stability

The chemical reactivity of this compound is fundamentally governed by its electronic structure. The presence of both an electron-donating amino group (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂) on the same pyridine (B92270) ring of the naphthyridine core creates a pronounced electronic push-pull system. This significantly influences the electron density distribution across the molecule.

Computational methods like DFT can be used to calculate and visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution and energies of these frontier orbitals are key indicators of reactivity.

HOMO (Highest Occupied Molecular Orbital): The location of the HOMO often indicates the sites most susceptible to electrophilic attack, as these are the regions where the most loosely held electrons reside. For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, making these the likely sites for oxidation or reaction with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO's location points to the sites most susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro group will significantly lower the energy of the LUMO and likely localize it around the nitro group and the carbon atom to which it is attached (C3). This suggests that this position is a prime target for nucleophiles.

A computational study on the analogous molecule, 2-amino-3-nitropyridine, using DFT (B3LYP/6-311++G(d,p)) calculations, revealed that the HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. The calculated HOMO and LUMO energies for this analogue show that charge transfer occurs within the molecule, a characteristic that is certainly shared by this compound. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data (Based on 2-amino-3-nitropyridine analogue)

| Parameter | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -2.8 | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 3.7 | Influences chemical reactivity and kinetic stability. |

Note: Data is for the analogous compound 2-amino-3-nitropyridine and serves as a theoretical proxy. researchgate.net

Theoretical calculations can predict the thermodynamic stability of this compound through the calculation of its heat of formation. DFT studies on nitropyridines have demonstrated that the stability of the molecule is dependent on the number and position of the nitro groups. researchgate.net The presence of the nitro group, a common feature in energetic materials, suggests that the compound's stability could be a significant area of investigation.

Regioselectivity, or the prediction of where chemical reactions will occur on the molecule, is another area where theoretical chemistry provides invaluable insights. By calculating the distribution of electrostatic potential and atomic charges (e.g., through Natural Bond Orbital - NBO analysis), a detailed map of the molecule's reactivity can be generated.

Electrophilic Attack: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, the positions ortho to the amino group are already substituted (C3) or are part of the fused ring system. Therefore, electrophilic attack would be predicted to occur at other positions on the naphthyridine nucleus, influenced by the combined directing effects of the amino, nitro, and ring nitrogen atoms.

Nucleophilic Attack: The nitro group strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The most electron-deficient carbon atoms, and thus the most likely sites for nucleophilic attack, are predicted to be the carbon bearing the nitro group (C3) and potentially the C2 and C4 positions due to the influence of both the nitro group and the ring nitrogens.

A theoretical study on the regioselectivity of reactions involving nitrosoarenes has shown that steric and electronic effects, which can be modeled computationally, dictate the reaction pathway. nih.gov For this compound, similar computational models would be essential to unravel the complex interplay of its multiple functional groups and predict reaction outcomes with high accuracy.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-1,6-naphthyridin-2-amine |

Advanced Synthetic Utility and Broader Research Implications in Chemical Science

Naphthyridine Scaffolds as Versatile Building Blocks in Organic Synthesis

Naphthyridine derivatives, including 3-Nitro-1,6-naphthyridin-2-amine, are recognized for their utility as foundational structures in the synthesis of more complex molecules. Their inherent chemical properties allow for a diverse range of transformations, making them key intermediates in the construction of elaborate molecular architectures.

Precursors for Complex Polyheterocyclic Systems

The naphthyridine core serves as a versatile starting point for the synthesis of intricate polyheterocyclic systems. The arrangement of nitrogen atoms within the fused rings provides multiple sites for further chemical modifications and ring annulations. For instance, the Gould-Jacobs reaction, involving the condensation of aminopyridines with diethyl ethoxymethylenemalonate followed by thermal cyclization, is a classic method for constructing the naphthyridine skeleton. researchgate.net This approach, along with others like the Friedländer condensation, allows for the introduction of various substituents, paving the way for the creation of diverse heterocyclic structures. researchgate.net

The reactivity of substituted naphthyridines enables their use in building even more complex fused systems. For example, the synthesis of benzo[3,4-h] nih.govacs.orgnaphthyridine derivatives has been achieved through the Friedländer condensation of novel 4-amino-6-chloroquinoline-3-carbaldehyde with reactive methylene (B1212753) compounds. researchgate.net This highlights the role of functionalized naphthyridine precursors in accessing unique polyheterocyclic frameworks.

Intermediates in the Synthesis of Functional Materials

The electronic properties and rigid structure of the naphthyridine scaffold make it an attractive component in the design of functional materials. Naphthyridine-based compounds have been investigated for their applications in electronics and as fluorescent probes. nih.govnih.gov The ability to tune the electronic characteristics of the naphthyridine system through substitution allows for the development of materials with specific optical and electronic properties.

Furthermore, the coordination capabilities of naphthyridine derivatives with metal ions have led to their use as ligands in the formation of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov These materials have potential applications in catalysis, gas storage, and sensing. The synthesis of 1,5-naphthyridine-based polymers has been explored for their potential as new functional materials for electronics. nih.gov

Contributions to Methodological Advancements in Organic Chemistry

The synthesis and manipulation of naphthyridine derivatives have often spurred the development of new synthetic methods and a deeper understanding of reaction mechanisms.

Development of Novel Reaction Conditions and Reagents

The pursuit of efficient synthetic routes to naphthyridines has led to the exploration of novel reaction conditions and reagents. For instance, microwave-assisted organic synthesis has been employed to accelerate the formation of the naphthyridine ring system. biosynth.com Additionally, the use of ionic liquids as catalysts in reactions like the Friedlander synthesis of 1,8-naphthyridines has been shown to provide excellent yields under environmentally benign conditions. acs.org

The development of new catalytic systems is another area where naphthyridine synthesis has made contributions. Cobalt-catalyzed hydroboration of terminal alkynes, for example, represents a significant advancement in accessing α-alkenylboronates, which are valuable building blocks in organic synthesis. acs.org

Elucidation of Complex Reaction Pathways and Mechanistic Insights

The study of reactions involving naphthyridines has provided valuable insights into complex reaction pathways. For example, investigations into the Friedlander reaction have included quantum chemical calculations to understand the role of hydrogen bonding in the catalytic mechanism. acs.org Furthermore, the study of bimetallic complexes supported by naphthyridine-based ligands has offered detailed mechanistic insights into catalytic processes, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org These studies, which can isolate and characterize fleeting intermediates, contribute to a more profound understanding of how catalysts function at a molecular level. acs.org

The chemoselectivity observed in the reactions of substituted pyridines, which are precursors to naphthyridines, has been leveraged to access a variety of 3,4-disubstituted pyridines and novel heterocycles like the thieno[2,3-c]pyridine (B153571) ring system. researchgate.net

Potential in Materials Science Research

The inherent properties of the naphthyridine scaffold, such as its rigid planar structure and electron-deficient nature, make it a promising candidate for applications in materials science. The ability to systematically modify the electronic properties of the naphthyridine core through the introduction of various functional groups allows for the fine-tuning of its photophysical and electronic characteristics.

Naphthyridine derivatives have been incorporated into polymers and other materials to explore their potential in electronic devices. nih.gov Their ability to coordinate with metal ions also opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks with interesting magnetic, optical, or catalytic properties. nih.gov The investigation of this compound and its derivatives in this field is an active area of research, with the potential to yield new materials with tailored functionalities.

Exploration in Optoelectronic Applications

The unique electronic characteristics of the 1,6-naphthyridine (B1220473) framework, combined with the electron-withdrawing nature of the nitro group and the electron-donating properties of the amino group, position this compound as a compound with significant potential in the field of optoelectronics. While direct studies on this specific molecule are limited, research on related 1,6-naphthyridine derivatives has demonstrated their capacity for second harmonic generation when excited with a Nd-YAG laser. nih.gov This nonlinear optical (NLO) property is a key indicator of their potential utility in photonic and optoelectronic devices. springernature.com

The strategic placement of donor and acceptor groups on an aromatic system can lead to materials with large first-order hyperpolarizability (β) values, a crucial parameter for NLO applications. The solvatochromism observed in similar naphthyridine derivatives has been utilized to estimate the enhancement in dipole moments upon excitation, providing insights into their NLO efficiency. nih.gov The photophysical properties of these compounds, including fluorescence lifetimes and quantum yields, are also critical for their application in light-emitting devices and other optoelectronic technologies. nih.govmdpi.com Although most nitro-aromatics are known to be poorly fluorescent, specific molecular designs incorporating donor-acceptor coupling can lead to enhanced fluorescence, opening avenues for their use in organic electronics and photonics. springernature.com

Role in Fluorescent Probe Design

The structural features of this compound make it a promising candidate for the development of fluorescent probes. The nitro group often acts as a fluorescence quencher in aromatic systems. mdpi.com Upon reduction of the nitro group to an amino group, a significant enhancement in fluorescence can be observed. This "off-on" switching mechanism is a highly desirable characteristic for a fluorescent sensor. This principle has been successfully applied in the design of probes for detecting hypoxic conditions in tumors, where the bioreduction of a nitroaromatic moiety leads to fluorescence. mdpi.com

Naphthyridine scaffolds themselves are known to be fluorescent and have been incorporated into fluorescent nucleoside analogues and other probes. nih.gov The sensitivity of the fluorescence spectra of naphthalimide derivatives, a related class of compounds, to the polarity of their environment further underscores the potential of such systems in sensor applications. mdpi.comresearchgate.net The substitution pattern of the amino group on the aromatic core has been shown to significantly affect the photophysical properties, with changes in solvent polarity leading to dramatic shifts in fluorescence emission colors. rsc.org This solvatofluorochromism is a valuable property for probes designed to report on the local microenvironment.

| Feature | Implication for Fluorescent Probe Design | Supporting Principle |

| Nitro Group | Acts as a fluorescence quencher ("off" state). | The electron-withdrawing nature of the nitro group can suppress the fluorescence of the aromatic system. mdpi.com |

| Amino Group | Can be a strong fluorophore ("on" state). | Reduction of the nitro group to an amino group can restore or enhance fluorescence. mdpi.com |

| Naphthyridine Core | Provides a rigid, fluorescent platform. | Naphthyridines are known fluorescent scaffolds. nih.gov |

| Donor-Acceptor System | Potential for environment-sensitive fluorescence. | The combination of electron-donating (amino) and electron-withdrawing (nitro) groups can lead to solvatochromism. rsc.org |

Integration into Sensors and Semiconductors

The inherent electronic properties of this compound suggest its potential for integration into sensors and organic semiconductor materials. Diketopyrrolopyrrole (DPP) based materials, which are also π-conjugated organic semiconductors, have been functionalized with amine and phosphine (B1218219) groups to create effective sensors for nitroaromatic explosives. acs.org The interaction between the electron-rich amine substituents on the sensor and the electron-deficient nitroaromatic analyte leads to a detectable signal, often through fluorescence quenching or enhancement. acs.org

The development of π-conjugated organic semiconductors with tunable optoelectronic properties is a major focus in materials science. acs.org The ability to functionalize the 1,6-naphthyridine core of this compound allows for the fine-tuning of its electronic and photophysical properties. This could lead to the creation of new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. The robust light and thermal stability often associated with such heterocyclic systems is an additional advantage for these applications. acs.org

Future Directions in this compound Research

Emerging Synthetic Strategies and Methodologies

Future research will likely focus on developing more efficient and versatile synthetic routes to this compound and its derivatives. While classical methods like the Skraup and Friedländer reactions have been used for synthesizing the naphthyridine core, modern synthetic chemistry is moving towards more sustainable and atom-economical approaches. mdpi.comnih.gov One-pot, multi-component reactions are particularly attractive as they allow for the rapid assembly of complex molecules from simple starting materials, often under catalyst-free or environmentally benign conditions. rsc.orgnih.gov

Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and improve yields. researchgate.net The development of novel catalytic systems, such as those based on transition metals or even organocatalysts like L-proline, will continue to be crucial for accessing a wider range of functionalized naphthyridines. nih.govresearchgate.net Furthermore, exploring the reactivity of the this compound scaffold itself, for example through nucleophilic aromatic substitution or cross-coupling reactions, will open up new possibilities for creating diverse molecular architectures. nih.govsciforum.net

| Synthetic Approach | Potential Advantages |

| Multi-component Reactions | High efficiency, atom economy, operational simplicity. rsc.orgnih.gov |

| Microwave-assisted Synthesis | Reduced reaction times, improved yields. researchgate.net |

| Novel Catalysis | Access to a wider range of derivatives, milder reaction conditions. nih.govresearchgate.net |

| Post-functionalization | Creation of diverse molecular libraries from a common intermediate. nih.govsciforum.net |

Advanced Computational Investigations and Predictive Modeling

Computational chemistry and predictive modeling are expected to play an increasingly important role in guiding the future research of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, photophysical properties, and reactivity of this molecule and its derivatives. nih.gov Such calculations can help to rationalize experimental observations and to design new compounds with tailored properties for specific applications.

For instance, computational studies can be used to screen potential derivatives for their nonlinear optical properties, helping to identify the most promising candidates for synthesis and experimental validation. nih.gov Similarly, modeling the interaction of this compound-based probes with their target analytes can provide valuable insights for the design of more selective and sensitive sensors. mdpi.com In the context of materials science, computational modeling can aid in predicting the solid-state packing and charge transport properties of new semiconductor materials based on this scaffold.

Expansion of Synthetic Utility in Novel Chemical Contexts

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of a wide range of novel chemical entities. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, while the nitro group can be reduced to an amine, which can then be further functionalized. evitachem.com These transformations provide access to a diverse array of derivatives with potentially interesting biological and material properties.

The naphthyridine core itself can participate in various chemical reactions, including the formation of metal complexes. mdpi.com The development of new synthetic methodologies will undoubtedly expand the utility of this compound in areas such as medicinal chemistry, where naphthyridine derivatives have shown a wide range of biological activities. nih.govmdpi.com Furthermore, its integration into larger π-conjugated systems could lead to the development of new functional polymers and materials with applications in areas such as organic electronics, photonics, and catalysis.

Q & A

Basic Questions

Q. What are the primary synthetic routes to 3-Nitro-1,6-naphthyridin-2-amine?

- Methodology :

- Direct amination : React 1,6-naphthyridine derivatives with potassium amide (KNH₂) in liquid ammonia under controlled conditions (20–50°C, sealed system, 8 days) to introduce the amino group at the 2-position .

- Nitro group introduction : Use nitration agents (e.g., HNO₃/H₂SO₄) on pre-aminated 1,6-naphthyridine substrates. Alternatively, nitro-substituted precursors can undergo amination via KMnO₄ in liquid ammonia (74% yield reported for analogous 1,5-naphthyridine systems) .

- Key considerations : Monitor regioselectivity using NMR to confirm nitro and amine group positions.

Q. How can this compound be purified and characterized?

- Purification :

- Recrystallization from dimethylformamide (DMF) or ethanol, leveraging solubility differences. For example, 3-nitro-1,5-naphthyridin-4-amine was isolated via recrystallization with a melting point range of 157–161°C (similar to ’s phenylenediamine analogs) .

- Characterization :

- NMR : Compare ¹H/¹³C spectra with computed models to verify substituent positions.

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ~193 for C₈H₆N₄O₂).

- Elemental analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How does the nitro group influence reactivity in cyclocondensation reactions?

- Case study :

- 3-Bromo-5-methyl-1,6-naphthyridin-2-amine undergoes cyclocondensation with potassium O-ethylxanthate in 1-methylpyrrolidin-2-one at 165°C for 7 hours to form thiazolo-fused naphthyridines (>95% yield) .

- Mechanistic insight : The nitro group’s electron-withdrawing nature enhances electrophilicity at adjacent positions, facilitating nucleophilic attack. However, steric hindrance may reduce yields in bulkier derivatives.

- Experimental design :

- Vary reaction solvents (e.g., THF vs. DMF) and temperatures (120–180°C) to optimize regioselectivity.

- Use HPLC to track intermediate formation.

Q. What are the stability and decomposition profiles of this compound under acidic/basic conditions?

- Findings :

- Stability : Stable under inert storage (dry, 4°C, argon atmosphere) but decomposes in strong acids/bases due to nitro group reduction or amine protonation .

- Decomposition products : Potential formation of 1,6-naphthyridin-2-amine (via nitro reduction) or nitrous oxide (under thermal stress >200°C) .

- Analytical methods :

- TGA/DSC to assess thermal stability.

- LC-MS to identify degradation byproducts.

Q. How can computational modeling predict substituent effects on electronic properties?

- Approach :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies. The nitro group lowers LUMO energy by ~1.5 eV, enhancing electrophilicity .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.